Fmoc-O-phospho-L-serine Fmoc-O-phospho-L-serine
Brand Name: Vulcanchem
CAS No.: 158171-15-4
VCID: VC21542959
InChI: InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
Molecular Formula: C18H18NO8P
Molecular Weight: 407.3 g/mol

Fmoc-O-phospho-L-serine

CAS No.: 158171-15-4

VCID: VC21542959

Molecular Formula: C18H18NO8P

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-O-phospho-L-serine - 158171-15-4

Description

Fmoc-O-phospho-L-serine is a crucial derivative of the amino acid serine, widely used in peptide synthesis and bioconjugation. It is particularly important in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation and signaling pathways. This compound is also utilized in drug development, especially in cancer research, where phosphorylation plays a critical role in tumor progression.

Peptide Synthesis

Fmoc-O-phospho-L-serine is a key building block in the synthesis of phosphopeptides. These peptides are crucial for studying protein phosphorylation, which is a fundamental post-translational modification involved in numerous cellular signaling pathways. Phosphopeptides help researchers understand how proteins interact and how these interactions are regulated by phosphorylation events .

Drug Development

In drug development, Fmoc-O-phospho-L-serine is used to create pharmaceuticals that target specific protein interactions. This is particularly relevant in cancer research, where phosphorylation plays a pivotal role in tumor progression. By understanding and manipulating these phosphorylation events, researchers can develop targeted therapies to inhibit or modulate cancer cell growth .

Bioconjugation

Fmoc-O-phospho-L-serine is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This enhances the functionality of drug delivery systems by allowing for targeted delivery and potentially reducing side effects. Bioconjugation using this compound can improve the efficacy of treatments by ensuring that therapeutic agents reach their intended targets more effectively .

Analytical Chemistry

In analytical chemistry, Fmoc-O-phospho-L-serine is used in assays to detect and quantify phosphorylated proteins. This aids in understanding cellular processes and identifying biomarkers for diseases. The ability to analyze phosphorylation states is critical for elucidating signaling pathways and diagnosing conditions related to aberrant protein phosphorylation .

Biotechnology

Fmoc-O-phospho-L-serine is applied in biotechnology for the production of modified proteins. These proteins have advantages in stability and activity compared to their non-phosphorylated counterparts, making them valuable for therapeutic applications. Phosphorylated proteins can exhibit enhanced enzymatic activity or stability, which is beneficial in biotechnological applications such as enzyme engineering and vaccine development .

Immunogenicity Reduction

Studies have shown that O-phospho-L-serine, a related compound, can reduce the immunogenicity of certain proteins by binding to specific regions and preventing aggregation. For example, it has been used to improve the stability and reduce the immunogenicity of B domain deleted recombinant factor VIII (BDDrFVIII), a protein used in treating hemophilia A .

Phospho-Amino Acid Analogues

Research on phospho-amino acid analogues highlights the importance of the phosphate group in enhancing the adhesive properties of certain biomaterials. While L-serine itself is poorly adhesive, the incorporation of phosphate groups can significantly improve these properties, suggesting potential applications in tissue engineering and biomaterials development .

CAS No. 158171-15-4
Product Name Fmoc-O-phospho-L-serine
Molecular Formula C18H18NO8P
Molecular Weight 407.3 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid
Standard InChI InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1
Standard InChIKey LGDJNCRIHRFKML-INIZCTEOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
PubChem Compound 7020774
Last Modified Aug 15 2023

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